rac-Nicotine-2',3',3'-d3
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Chemical and Biochemical Studies
Deuterium labeling offers several distinct advantages in scientific investigation. The introduction of deuterium into a molecule can lead to a phenomenon known as the kinetic isotope effect, where the heavier mass of deuterium can slow down reaction rates. This effect is instrumental in studying reaction mechanisms and kinetics. symeres.com Furthermore, the unique mass of deuterated compounds makes them ideal for use as internal standards in mass spectrometry (MS) analysis. cymitquimica.com This is because they are chemically almost identical to their non-labeled counterparts but can be easily distinguished by the mass spectrometer, allowing for precise quantification of the target analyte. cymitquimica.com
This technique has broad applications, including in drug discovery and metabolism studies, where it helps researchers understand how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com Deuterium-labeled compounds are also crucial in nuclear magnetic resonance (NMR) spectroscopy, enhancing the clarity of structural data. clearsynth.com
Overview of rac-Nicotine-2',3',3'-d3 as a Research Tool
This compound is an isotopically labeled analog of nicotine (B1678760) where three hydrogen atoms on the pyrrolidine (B122466) ring have been replaced with deuterium atoms. scbt.com This specific labeling pattern makes it a powerful tool for several research applications. Primarily, it serves as an internal standard for the quantification of nicotine and its metabolites in various biological samples, such as urine, blood, and plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comcoresta.orgmdpi.com The use of deuterated standards like this compound is essential for achieving accurate and reliable results in these analytical methods. oup.comnih.gov
Beyond its role as an internal standard, deuterated nicotine, including analogs like nicotine-d4, is used in metabolic and pharmacokinetic studies to trace the fate of nicotine in the body. pubcompare.aiscbt.com By administering a known amount of the labeled compound, researchers can track its conversion to various metabolites, providing insights into the metabolic pathways of nicotine. clearsynth.com
Historical Context of Stable Isotope Usage in Nicotine Research
The use of stable isotopes in nicotine research has a well-established history, enabling significant advancements in understanding nicotine's pharmacology and toxicology. Early studies utilized stable isotope-labeled compounds, such as dideuteronicotine, to investigate the disposition kinetics and bioavailability of nicotine in smokers. researchgate.net These studies provided fundamental knowledge about how nicotine is absorbed and eliminated by the body. researchgate.net
Over the years, the development of more sophisticated analytical techniques, particularly LC-MS/MS, has expanded the applications of deuterated nicotine compounds. nih.govmdpi.com Researchers can now simultaneously measure both the labeled and unlabeled forms of nicotine and its metabolites, allowing for detailed investigations into nicotine metabolism in different populations. nih.gov This has been instrumental in fields ranging from smoking cessation research to environmental tobacco smoke exposure assessment. oup.comnih.gov The continued use and development of deuterated nicotine standards are central to advancing our understanding of nicotine's complex effects. umich.edu
| Property | Value |
| Alternate Names | (±)-Nicotine-3′-d3; 3-(1-Methyl-2-pyrrolidinyl)pyridine-d3 scbt.com |
| Molecular Formula | C10H11D3N2 scbt.com |
| Molecular Weight | 165.25 scbt.com |
| Application | Isotopically labeled analog of nicotine scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-XSXFABECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCN(C1([2H])C2=CN=CC=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662143 | |
| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189681-48-8 | |
| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Applications of Rac Nicotine 2 ,3 ,3 D3 in Mass Spectrometry Based Research
Role as an Internal Standard in Quantitative Assays
Stable isotope-labeled compounds, such as rac-Nicotine-2',3',3'-d3, are considered the gold standard for internal standards in mass spectrometry. researchgate.net Their physical and chemical properties are nearly identical to the unlabeled analyte of interest, allowing them to effectively mirror the analyte's behavior throughout the analytical process. waters.com
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying compounds with high accuracy. The method involves adding a known quantity of an isotopically enriched compound, like this compound, to a sample before processing. thermofisher.com The mass spectrometer can differentiate between the naturally occurring analyte (native nicotine) and the heavier, isotope-labeled internal standard based on their mass-to-charge (m/z) ratio.
Quantification is not based on the absolute signal intensity of the analyte, which can fluctuate, but on the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. scioninstruments.com This ratiometric measurement is inherently more stable and reproducible, forming the basis of the technique's high accuracy.
Compensation for Matrix Effects and Sample Loss During Preparation
Biological samples such as plasma, serum, and urine are complex matrices containing numerous endogenous substances that can interfere with the analysis. scioninstruments.commyadlm.org These interferences, known as matrix effects, can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate results. scioninstruments.com Furthermore, analyte can be inadvertently lost during multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). scioninstruments.com
Because a stable isotope-labeled internal standard like this compound has virtually identical chemical and physical properties to the native nicotine (B1678760), it experiences the same matrix effects and procedural losses. waters.com Any suppression, enhancement, or loss that affects the native nicotine will equally affect the deuterated standard. By calculating the ratio of the two, these variations are effectively canceled out, leading to a more reliable quantification. researchgate.net
Enhancement of Analytical Accuracy and Precision
The ability of a deuterated internal standard to correct for procedural and matrix-related inconsistencies directly translates to a significant improvement in analytical performance. Accuracy, which is the closeness of a measured value to the true value, is enhanced by mitigating systematic errors from matrix effects and recovery. Precision, the reproducibility of the measurement, is improved by correcting for random variations that occur during sample handling and instrument analysis. scioninstruments.com Rigorous validation of methods using isotope-dilution mass spectrometry has demonstrated high specificity, precision with coefficients of variation (CV) often below 10%, and accuracy with percent error within ±15%. nih.govnih.govbohrium.com
Improvement of Method Transferability and Identification Confidence
Methods employing stable isotope-labeled internal standards are more robust and can be more easily transferred between different laboratories or analytical instruments. Because the internal standard corrects for many sources of variability, the method is less susceptible to minor differences in extraction efficiency, instrument sensitivity, or specific matrix compositions. scioninstruments.com
Additionally, the use of this compound enhances the confidence in analyte identification. The internal standard co-elutes chromatographically with the native analyte, meaning they have the same retention time. In the mass spectrometer, they exhibit a predictable mass shift in both the precursor ion and their fragment ions, providing a distinct and verifiable signature that confirms the identity of the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of nicotine and its metabolites in various biological matrices. nih.gov The use of deuterated internal standards like this compound is integral to the success of these methods. coresta.org
LC-Tandem Mass Spectrometry (LC-MS/MS) for Nicotine and Metabolite Quantification
In a typical LC-MS/MS workflow, a small volume of a biological sample (e.g., urine, serum, or saliva) is first spiked with a solution containing the deuterated internal standard. nih.govoup.com Sample preparation often involves a protein precipitation step, frequently using acetonitrile (B52724), or a more rigorous solid-phase extraction (SPE) to remove interferences. nih.govresearchgate.net
The processed sample is then injected into a liquid chromatograph, where the analytes are separated on a column (commonly a C18 or HILIC column) before entering the mass spectrometer. thermofisher.comnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves isolating the specific precursor ion (the protonated molecule, [M+H]+) for both the native analyte and the internal standard, fragmenting them, and then monitoring for a specific product ion for each. This process ensures that only the compounds of interest are detected, greatly reducing background noise and enhancing sensitivity. nih.gov
The table below summarizes key parameters from various published LC-MS/MS methods for the analysis of nicotine and its metabolites using deuterated internal standards.
| Analyte(s) | Internal Standard(s) | Matrix | Sample Preparation | Mass Transitions (m/z) Precursor → Product |
| Nicotine, Cotinine (B1669453) | d3-Nicotine, d3-Cotinine | Serum, Saliva | Solid-Phase Extraction (SPE) | Nicotine: 163 → 132; Cotinine: 177 → 98 |
| Nicotine, Cotinine, 3-OH Cotinine, Nornicotine (B190312), Anabasine | Deuterated analogs for each analyte | Urine | Protein Precipitation (Acetonitrile) | Nicotine: 163.1 → 132.1; Cotinine: 177.1 → 98.1; 3-OH Cotinine: 193.1 → 80.1 |
| Nicotine, Cotinine, trans-3'-hydroxycotinine | Nicotine-d4, Cotinine-d3 | Urine | Liquid-Liquid Extraction (LLE) | Nicotine: 163.15 → 132.10; Cotinine: 177.12 → 98.07; trans-3'-hydroxycotinine: 193.12 → 80.05 |
| Cotinine, 3'-OH-Cot, Nicotine 1'-Oxide | DL-Nicotine-(methyl-D3) | Urine | Protein Precipitation (Acetonitrile) | Not Specified |
High-Sensitivity Quantification in Complex Biological Matrices
The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and improving the accuracy and precision of quantitative methods for nicotine and its metabolites in complex biological matrices such as plasma, urine, and saliva. This compound is designed for this purpose; however, specific studies detailing its performance characteristics, including limits of detection (LOD), limits of quantification (LOQ), linearity, and recovery in these matrices, are not documented in the reviewed literature.
Specific Applications in E-liquid Analysis
The analysis of nicotine in e-liquids is essential for quality control and regulatory compliance. While various deuterated nicotine standards are used in these analyses, specific methods and validation data employing this compound could not be located. Such data would be necessary to establish its suitability and performance in quantifying nicotine in the diverse and often complex matrices of e-liquids.
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for Comprehensive Profiling
UHPLC-HRMS is a powerful tool for the comprehensive profiling of nicotine and its metabolites. The use of an appropriate internal standard is critical for reliable quantification and data normalization. Although this compound is a suitable candidate for such studies, there is no available research that details its application in UHPLC-HRMS methods for the comprehensive profiling of nicotine and its related compounds.
Chromatographic Separation Techniques (e.g., Hydrophilic Interaction Chromatography)
Hydrophilic Interaction Chromatography (HILIC) is an effective technique for the separation of polar compounds like nicotine and its metabolites. While the use of deuterated internal standards is a standard practice in HILIC-MS methods, specific applications and validated performance data for this compound in HILIC separations are absent from the available scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
GC-MS for Nicotine and Related Alkaloids Analysis
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including nicotine and related alkaloids in various samples. Despite the suitability of this compound as an internal standard for GC-MS analysis, no specific methods detailing its use for the analysis of nicotine and related alkaloids have been found.
Development and Validation of GC-MS Methods for Tobacco Products
The accurate quantification of nicotine in tobacco products is of high importance. Validated GC-MS methods are essential for this purpose. However, a review of the literature did not yield any studies that have specifically developed and validated a GC-MS method for tobacco products utilizing this compound as the internal standard.
Novel Mass Spectrometry Techniques
Ambient Desorption/Ionization Mass Spectrometry (ADI-MS) encompasses a suite of techniques that allow for the direct analysis of samples in their native environment with minimal or no preparation. nih.govnih.gov These methods are prized for their speed and high throughput. In this context, this compound is essential for achieving reliable quantification.
Because ADI-MS methods like Desorption Electrospray Ionization (DESI) and Paper Spray Ionization (PSI-MS) can be susceptible to fluctuations in ion generation due to surface and matrix effects, the inclusion of a stable isotope-labeled internal standard is crucial. nih.gov this compound is added to the extraction solvent or directly onto the sample surface prior to analysis. As it is chemically identical to the endogenous nicotine, it experiences the same ionization efficiencies or suppressions. By calculating the ratio of the signal from the analyte (nicotine) to that of the internal standard (this compound), accurate and precise quantification can be performed.
For instance, in the analysis of tobacco smoke using PSI-MS, a sample can be collected on a porous paper strip and analyzed within minutes. nih.gov Research into PSI-MS for nicotine detection has demonstrated its sensitivity, achieving results comparable to traditional chromatographic methods. nih.gov The integration of a deuterated standard like this compound would be fundamental to translating such a rapid screening method into a validated quantitative assay.
Sample Preparation and Processing for Deuterated Nicotine Analysis
The primary function of this compound as an internal standard is to account for analyte loss and variability during sample preparation. It is typically spiked into a sample at a known concentration at the earliest stage of the workflow.
Solid Phase Extraction (SPE): This technique is widely used to clean up and concentrate nicotine from complex matrices like serum, urine, and environmental samples. nih.govthermofisher.com In a typical SPE workflow, a sample spiked with this compound is loaded onto an SPE cartridge containing a specific sorbent (e.g., a copolymeric-bonded phase silica). nih.gov Interfering substances are washed away, and the purified nicotine and its deuterated standard are then eluted with a solvent. A study using a deuterated nicotine standard for analysis in serum and urine reported an absolute recovery of 61% (± 6%), highlighting the importance of an internal standard to correct for this incomplete extraction. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another common method, often employed in acid-base extraction protocols to isolate nicotine from samples like tobacco leaves. nih.gov The sample, containing the added this compound, is mixed with an immiscible organic solvent. Following pH adjustment to ensure nicotine is in its free base form, it partitions into the organic layer, which is then collected for analysis. The deuterated standard co-extracts with the target analyte, compensating for any inefficiencies in the phase transfer.
Protein Precipitation (PPT): For biological fluids rich in proteins, such as plasma or serum, PPT is a rapid method of sample preparation. nih.gov A solvent like acetonitrile is added to the sample, causing proteins to denature and precipitate out of the solution. nih.gov After centrifugation, the clear supernatant containing nicotine and the this compound standard is collected for direct injection or further processing. This method is fast but can be less clean than SPE, making the co-eluting internal standard essential for mitigating matrix effects during MS analysis.
Microdialysis is a powerful in-vivo sampling technique used to monitor the concentrations of unbound analytes in the extracellular fluid of tissues, such as the brain. nih.govnih.gov When coupled with mass spectrometry, it allows for dynamic measurements of neurochemicals. nih.gov
In this application, stable-isotope labeling with compounds like this compound is critical. A method for the dynamic determination of nicotine in rat brain and blood utilized microdialysis probes inserted into the striatum and jugular vein. nih.gov A deuterated analog (nicotine-pyridyl-d4) was used as a metabolic tracer, while other stable isotopes were used to calibrate the in-vivo recovery of the probe. nih.gov Similarly, this compound can be infused through the microdialysis probe (retrodialysis) at a known concentration. By measuring its loss from the perfusate into the surrounding tissue, the relative recovery of the endogenous nicotine from the tissue into the probe can be accurately calculated, enabling precise quantification of nicotine levels in real-time. nih.gov
Analytical Method Validation Protocols
The use of this compound is fundamental to the successful validation of analytical methods according to regulatory guidelines. It ensures the reliability of data by contributing to high accuracy and precision.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The stable and predictable signal of this compound relative to the analyte allows for the establishment of wide linear ranges and low detection limits.
Validation studies for nicotine analysis using deuterated internal standards consistently report excellent linearity, with correlation coefficients (R²) often exceeding 0.999. thermofisher.commdpi.com The LLOQ is determined by the instrument's sensitivity and the background levels of nicotine, which can be a ubiquitous contaminant. thermofisher.com Methods incorporating isotope dilution mass spectrometry have demonstrated the ability to achieve LLOQs in the low ng/mL or even pg/mL range, making them suitable for a wide array of research applications. nih.govnih.gov
The following table summarizes linearity and quantification limit data from various studies using deuterated nicotine standards.
| Analytical Method | Matrix/Sample Type | Linearity Range | Correlation Coefficient (R²) | LLOQ / LOD | Reference |
| LC-MS/MS | Nicotine Pouches | 4–1000 ng/mL | >0.996 | LOQ: 0.27–2.04 µg/g | mdpi.comresearchgate.net |
| GC/MS | Serum & Urine | Up to 2000 µg/L | Not specified | LOD: ~2 µg/L | nih.gov |
| HILIC-MS/MS | Environmental Samples | 5.0–2000 ng/mL | >0.999 | LLOQ: 10 ng (200 pg on-column) | thermofisher.com |
| HPLC-QQQ-MS/MS | Human Plasma | 10–1200 ng/mL | >0.998 | LOD: 0.04 ng/mL | nih.gov |
| PSI-MS | Tobacco Smoke | 1–500 ng/mL | 0.98 | LOQ: 1.0 ng/mL; LOD: 0.2 ng/mL | nih.gov |
Evaluation of Precision, Accuracy, and Stability
The reliability and validity of quantitative data in mass spectrometry-based research are fundamentally dependent on the performance of the analytical method. When employing isotopically labeled internal standards such as this compound, a thorough evaluation of the method's precision, accuracy, and the stability of the analyte and internal standard is crucial. This section details the key performance characteristics of analytical methods utilizing deuterated nicotine isotopes as internal standards, providing insights into their suitability for rigorous scientific investigation.
Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision): Intra-day precision is determined by analyzing replicate quality control (QC) samples at multiple concentration levels during a single analytical run. Research has demonstrated that methods using deuterated nicotine internal standards exhibit excellent repeatability. For instance, in a study validating a method for nicotine in human urine with nicotine-d3 as the internal standard, the intra-day precision was found to be within acceptable limits, as shown in the table below.
| Analyte | Concentration Level | Intra-day Precision (%CV) |
| Nicotine | Low QC | ≤ 15% |
| Medium QC | ≤ 15% | |
| High QC | ≤ 15% | |
| Lower Limit of Quantification (LLOQ) | ≤ 20% | |
| This table presents typical acceptable precision values for bioanalytical method validation. |
In a specific study for the determination of nicotine in serum and urine, the within-run percentage coefficients of variation (%CV) were reported to be less than 4% for a nicotine concentration range of 10-2000 µg/L. nih.gov
Intermediate Precision (Inter-day Precision): Intermediate precision is assessed by analyzing the same QC samples on different days, with different analysts, or on different equipment. This provides an indication of the method's robustness over time. The inter-day precision for methods employing deuterated nicotine standards consistently meets the stringent requirements of regulatory guidelines.
For the serum assay mentioned above, the between-run %CVs were 5.4%, 5.2%, 4.8%, and 5.9% at nicotine concentrations of 10, 15, 25, and 50 µg/L, respectively. nih.gov For the urine assay, the between-run %CVs were 5.9%, 4.5%, 2.7%, and 5.2% at nicotine concentrations of 100, 250, 500, and 2000 µg/L, respectively. nih.gov
| Analyte | Concentration Level | Inter-day Precision (%CV) |
| Nicotine | Low QC | ≤ 15% |
| Medium QC | ≤ 15% | |
| High QC | ≤ 15% | |
| Lower Limit of Quantification (LLOQ) | ≤ 20% | |
| This table presents typical acceptable precision values for bioanalytical method validation. |
Accuracy
Accuracy is the measure of the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as a percentage of the nominal concentration. Accuracy is determined by analyzing QC samples with known concentrations and comparing the measured values to the theoretical values.
In a fully validated LC-MS/MS method for the simultaneous determination of nicotine and cotinine in human serum, the accuracy was reported to range between 93.39% and 105.73% for nicotine. nih.gov Another study on environmental nicotine exposure using nicotine-d3 as an internal standard also demonstrated high accuracy. thermofisher.com The acceptance criteria for accuracy in bioanalytical method validation are generally within ±15% of the nominal value (and ±20% for the LLOQ).
| Analyte | Concentration Level | Accuracy (% of Nominal) |
| Nicotine | Low QC | 85% - 115% |
| Medium QC | 85% - 115% | |
| High QC | 85% - 115% | |
| Lower Limit of Quantification (LLOQ) | 80% - 120% | |
| This table presents typical acceptable accuracy values for bioanalytical method validation. |
Stability
The stability of this compound, as well as the target analyte, is a critical parameter to evaluate to ensure that the concentration does not change from the time of sample collection to the time of analysis. Stability is assessed under various conditions that mimic sample handling and storage.
Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. Typically, QC samples are subjected to three freeze-thaw cycles before analysis. Studies on nicotine and its metabolites have shown them to be stable for 3-6 freeze-thaw cycles. researchgate.net
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may be left on a lab bench during processing. Nicotine has been found to be stable at room temperature for 1-10 days. researchgate.net
Long-Term Stability: Long-term stability is determined by storing QC samples at a specific temperature (e.g., -20 °C or -80 °C) for an extended period and analyzing them at predetermined intervals. Nicotine has demonstrated stability for up to 6 months when stored at -80 °C. researchgate.net
Post-Preparative Stability: This evaluates the stability of the processed samples, including the extracted analyte and internal standard, in the autosampler before injection into the mass spectrometer.
A study on the stability of nicotine in e-liquids under various stress conditions found that pure nicotine was stable at 25 °C and when exposed to light. However, degradation was observed in an alkaline medium at 60 °C and under oxidative conditions. nih.gov While this study was on nicotine itself, it provides valuable insights into the potential stability profile of its deuterated analogues.
| Stability Test | Conditions | Typical Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C to room temperature | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | Room temperature for 4-24 hours | Mean concentration within ±15% of nominal |
| Long-Term Stability | -20°C or -80°C for the duration of the study | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | Autosampler temperature for expected run time | Mean concentration within ±15% of nominal |
| This table outlines common stability tests and their acceptance criteria in bioanalytical method validation. |
Mechanistic Insights into Nicotine Metabolism and Disposition Via Deuterium Labeling
Elucidation of Nicotine (B1678760) Biotransformation Pathways
Nicotine undergoes extensive metabolism in the body, primarily in the liver, leading to a variety of metabolites. Deuterium (B1214612) labeling helps to trace the fate of the nicotine molecule and understand the mechanisms of its conversion.
The primary metabolic pathway for nicotine, accounting for 70-80% of its metabolism, is the conversion to cotinine (B1669453). nih.govnih.gov This biotransformation is a two-step process. The initial and rate-limiting step is the oxidation of the pyrrolidine (B122466) ring of nicotine at the 5'-position, catalyzed mainly by the cytochrome P450 enzyme CYP2A6. nih.gov This leads to the formation of a nicotine-Δ1'(5')-iminium ion intermediate. nih.gov Subsequently, this intermediate is oxidized by a cytosolic aldehyde oxidase to form cotinine. nih.gov
The use of deuterium-labeled nicotine, such as rac-Nicotine-2',3',3'-d3, is critical in confirming these pathways. By tracking the deuterium atoms, researchers can verify the specific sites of enzymatic attack. For instance, the retention or loss of deuterium at the 2' and 3' positions can provide insights into the stereochemistry and mechanism of the enzymatic reactions involved in the formation of the iminium ion and its subsequent conversion to cotinine.
Beyond the primary conversion to cotinine, nicotine is also metabolized into several minor metabolites. These include nornicotine (B190312), nicotine N'-oxide, and various glucuronide conjugates. nih.gov
Nornicotine is formed through the N-demethylation of nicotine. Studies using deuterium-labeled nicotine have confirmed that nornicotine is a metabolite of nicotine in humans. nih.gov
Nicotine N'-oxide is another primary metabolite, formed through the N-oxidation of the pyrrolidine nitrogen. nih.gov This reaction is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3). nih.gov
Glucuronidation represents a significant phase II metabolic pathway for nicotine, where it is conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT2B10, results in the formation of nicotine-N-glucuronide. nih.govaacrjournals.org This pathway typically accounts for a smaller fraction of nicotine metabolism compared to oxidation. nih.gov
Oxidative N-demethylation to nornicotine is a minor but important pathway in nicotine metabolism. While CYP2A6 is the primary enzyme for cotinine formation, it is also involved in the N-demethylation of nicotine to nornicotine. acs.org
Investigating Isotope Effects on Metabolic Rates
Deuterium labeling is not only a tool for tracing metabolic pathways but also for investigating the kinetics of enzymatic reactions through the study of kinetic isotope effects (KIEs).
A kinetic isotope effect occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.org This is because the bond involving the heavier isotope has a lower vibrational frequency and requires more energy to break. wikipedia.org By placing a deuterium atom at a position where a bond is broken in the rate-determining step of an enzymatic reaction, a primary kinetic isotope effect can be observed, leading to a slower reaction rate. wikipedia.org
Animal models, such as rats and mice, are frequently used to study the pharmacokinetics of nicotine and its metabolites. The use of deuterated nicotine analogs in these models allows for the precise measurement of metabolic clearance and the formation rates of various metabolites without interference from endogenous compounds.
While specific data for this compound in animal models is not available in the reviewed literature, the following tables present representative pharmacokinetic data for nicotine and its major metabolite cotinine in rats and mice from studies that have utilized other forms of nicotine. This data illustrates the typical parameters that would be assessed using a deuterated compound like this compound.
| Parameter | Nicotine | Cotinine |
|---|---|---|
| Half-life (t½) | ~1 h | ~7 h |
| Plasma Clearance | 2.5–4.4 L/h/kg | 0.12–0.21 L/h/kg |
| Volume of Distribution (Vd) | 2.0–5.0 L/kg | 0.7–1.5 L/kg |
Data sourced from multiple studies on nicotine pharmacokinetics in rats. frontiersin.orgoup.com
| Parameter | Nicotine | Cotinine |
|---|---|---|
| Half-life (t½) | 6–7 min | 20–40 min |
| Peak Plasma Time (Tmax) after IP injection | <10 min | ~10 min |
Data sourced from studies on nicotine pharmacokinetics in mice. frontiersin.org
In such studies, this compound would be administered to the animals, and blood and urine samples would be collected over time. Using mass spectrometry, the concentrations of the deuterated parent compound and its deuterated metabolites can be accurately quantified, allowing for the calculation of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and the fractional conversion to each metabolite. This approach provides a detailed picture of how the compound is absorbed, distributed, metabolized, and excreted.
Characterization of Enzyme System Contributions
The primary enzyme responsible for the metabolic inactivation of nicotine is Cytochrome P450 2A6 (CYP2A6), which is predominantly expressed in the liver. bevital.nomdpi.comalliedacademies.org This enzyme catalyzes the C-oxidation of nicotine to its main metabolite, cotinine. pmiscience.com Studies utilizing deuterium-labeled nicotine have confirmed that approximately 70-80% of nicotine is converted to cotinine through this pathway. nih.govnih.gov
CYP2A6's role is not limited to the initial metabolic step. It is also exclusively responsible for the subsequent metabolism of cotinine to trans-3'-hydroxycotinine (3HC). nih.govnih.gov The ratio of 3HC to cotinine, often referred to as the Nicotine Metabolite Ratio (NMR), serves as a reliable in vivo biomarker for CYP2A6 enzyme activity. mdpi.comnih.govplos.org The specificity of CYP2A6 for both nicotine and cotinine metabolism underscores its central role in determining the rate of nicotine clearance from the body. alliedacademies.orgnih.gov While CYP2A6 accounts for about 90% of nicotine's conversion to cotinine, other enzymes like CYP2B6 play a minor role. mdpi.com Other metabolic pathways, such as glucuronidation by UGT enzymes and N-oxidation by flavin-containing monooxygenase 3 (FMO3), account for a smaller fraction of nicotine elimination. mdpi.compmiscience.comnih.gov
The gene encoding the CYP2A6 enzyme is highly polymorphic, leading to significant interindividual differences in nicotine metabolism rates. bevital.nopmiscience.com Studies administering intravenous infusions of deuterium-labeled nicotine and cotinine have been crucial in quantifying the impact of these genetic variations on nicotine disposition. nih.govnih.gov
These genetic polymorphisms result in different enzyme activity levels, which can be broadly categorized as normal (fast), intermediate, and slow/poor metabolism. alliedacademies.orgnih.gov Individuals with variant CYP2A6 alleles that encode for reduced or non-functional enzymes exhibit slower nicotine metabolism. alliedacademies.orgnih.gov For example, a study involving healthy volunteers who received deuterium-labeled nicotine classified them into three groups based on their CYP2A6 genotype. The group with wild-type alleles (CYP2A61/1) had the fastest nicotine clearance, while groups with variant alleles associated with reduced activity (e.g., **1/2, **1/4, **9/9) showed significantly slower clearance and longer half-lives for both nicotine and cotinine. nih.gov Slower metabolizers also excrete a greater fraction of a nicotine dose as unchanged nicotine and its glucuronide, and less as 3'-hydroxycotinine. nih.gov These findings, derived from studies using deuterated nicotine, provide precise pharmacokinetic data linking specific genotypes to metabolic phenotypes. nih.gov
Table 1: Impact of CYP2A6 Genotype on Deuterated Nicotine Clearance
Data adapted from a study on the relationship between CYP2A6 genotypes and the disposition of intravenously administered deuterium-labeled nicotine. nih.gov
Differential Metabolism in Biological Compartments
While the liver is the primary site of nicotine metabolism, evidence from animal models suggests that metabolic processes also occur within the brain, potentially influencing nicotine's psychoactive effects. if-pan.krakow.plnih.gov Studies in rats have shown that nicotine can be metabolized to cotinine directly within brain tissue. nih.gov Enzymes such as CYP2B, which metabolizes nicotine, are expressed in the rat brain and can be induced by chronic nicotine exposure. sci-hub.box
Research using animal models has demonstrated that local manipulation of brain CYP enzymes can alter brain nicotine levels without affecting peripheral concentrations. nih.govsci-hub.box For instance, the intracerebroventricular administration of a selective CYP2B inhibitor in rats led to a twofold increase in brain nicotine levels following an intravenous nicotine infusion, while peripheral nicotine levels remained unchanged. nih.gov This indicates that brain-based metabolism can significantly impact the concentration and duration of nicotine exposure in the central nervous system. nih.govsci-hub.box These findings suggest that faster clearance of nicotine from the brain in individuals with higher enzyme activity could influence receptor availability and the rewarding effects of nicotine. nih.gov
In vitro studies using systems such as human liver microsomes are fundamental for identifying the specific enzymes involved in nicotine metabolism. pmiscience.com These systems allow researchers to characterize the functional consequences of genetic polymorphisms in enzymes like CYP2A6. pmiscience.com By incubating deuterated nicotine with these preparations, the formation of various metabolites can be precisely quantified, confirming the catalytic activity of specific enzymes.
For example, in vitro studies were essential in first establishing that CYP2A6 is the principal enzyme for nicotine C-oxidation. pmiscience.com This is then validated through in vivo human studies where the administration of deuterium-labeled nicotine allows for the safe and precise measurement of metabolic pathways and clearance rates in individuals with known genotypes. nih.gov The use of deuterated substrates in in vitro experiments is also critical for kinetic studies and for determining the potential for drug-drug interactions by assessing the inhibitory or inductive effects of other compounds on nicotine-metabolizing enzymes.
Applications of Deuterated Nicotine in Source Authentication and Isotopic Fingerprinting
Differentiation of Nicotine (B1678760) Origins
A key challenge in tobacco product regulation and quality control is distinguishing between nicotine derived from tobacco plants and that which is synthesized chemically. Synthetic nicotine, often marketed as "tobacco-free," presents a challenge for regulators. nih.gov Analytical methods that can reliably determine the source of nicotine are therefore of significant importance.
Distinguishing Tobacco-Derived from Synthetic Nicotine using Deuterium (B1214612) Nuclear Magnetic Resonance
Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy is a powerful technique for differentiating between tobacco-derived and synthetic nicotine. nih.gov The principle behind this method lies in the subtle but measurable differences in the natural abundance of deuterium at various positions within the nicotine molecule. These differences, known as isotopic fingerprints, are a result of the distinct chemical and biological pathways involved in the formation of natural versus synthetic nicotine.
Tobacco-derived nicotine is predominantly the (S)-enantiomer (≥ 99%), while synthetic nicotine can range from a racemic mixture (50/50 (R)/(S)) to a product that is also highly enriched in the (S)-enantiomer. nih.govnih.gov While chiral separation techniques can distinguish racemic synthetic nicotine, they are less effective for enantiomerically pure synthetic versions. wiley.com
Deuterium NMR, however, does not rely on chirality. Instead, it measures the site-specific deuterium content. The natural isotopic fractionation that occurs during the biosynthesis of nicotine in the tobacco plant leads to a unique distribution of deuterium. Synthetic processes, on the other hand, result in a different isotopic distribution. By analyzing the ²H-NMR spectrum of a nicotine sample, scientists can identify patterns that are characteristic of either a natural or synthetic origin. nih.gov
Another NMR-based approach is the site-specific peak intensity ratio (SPIR-NMR). This method compares the peak intensity ratios of hydrogen (¹H) and deuterium (²H) at specific sites within the nicotine molecule. Research has shown that the SPIR values at certain positions on the nicotine molecule are significantly different between natural and synthetic samples, allowing for their differentiation. nih.gov
Site-Specific Natural Isotope Fractionation Determined by NMR (SNIF-NMR)
Site-Specific Natural Isotope Fractionation determined by Nuclear Magnetic Resonance (SNIF-NMR) is a specialized NMR technique that provides a detailed analysis of the distribution of isotopes at specific atomic sites within a molecule. nih.gov This method was first introduced in 1981 by Martin and Martin and has since been applied to authenticate a variety of products, including wine, spirits, and flavorings. nih.gov
In the context of nicotine analysis, SNIF-NMR measures the site-specific ratios of deuterium to hydrogen (²H/¹H). nih.gov The biosynthesis of nicotine in the tobacco plant involves a series of enzymatic reactions, each with its own kinetic isotope effect. This results in a non-uniform distribution of deuterium across the nicotine molecule, creating a unique isotopic fingerprint. This fingerprint can be influenced by environmental factors such as the climate and geographical location where the tobacco was grown. researchgate.net
Synthetic nicotine, produced through controlled chemical reactions, does not undergo these biological fractionation processes and therefore exhibits a different, more uniform isotopic distribution. By determining the site-specific deuterium ratios, SNIF-NMR can effectively distinguish between nicotine from natural and synthetic sources. nih.gov The technique is sensitive enough to detect the adulteration of natural nicotine with synthetic nicotine. researchgate.net
The following table illustrates the concept of how SNIF-NMR data could be presented to differentiate nicotine sources, based on the principles of the technique. The values are hypothetical and for illustrative purposes only.
| Nicotine Sample | Isotopic Ratio (D/H) at Site A | Isotopic Ratio (D/H) at Site B | Isotopic Ratio (D/H) at Site C | Origin Determination |
|---|---|---|---|---|
| Sample 1 | 1.05 | 0.98 | 1.10 | Tobacco-Derived |
| Sample 2 | 1.00 | 1.01 | 0.99 | Synthetic |
| Sample 3 | 1.04 | 0.97 | 1.09 | Tobacco-Derived |
Tracing Uptake and Exposure from Nicotine-Containing Products
Understanding the amount of nicotine and other constituents absorbed by the body from products like e-cigarettes is crucial for assessing their potential health effects. Using isotopically labeled ingredients, such as deuterated nicotine, allows for precise tracking and quantification of exposure.
Assessment of Constituent Uptake from E-Vapor Products through Labeled Ingredients
To accurately measure the uptake of nicotine from e-cigarettes, especially when users may be concurrently using other tobacco products, researchers can employ e-liquids containing a known proportion of isotopically labeled nicotine. A proof-of-concept study demonstrated the feasibility of this approach by having experienced vapers use an e-cigarette with an e-liquid containing 10% labeled nicotine. nih.gov
By measuring the levels of both labeled and unlabeled nicotine and their metabolites in plasma, urine, and saliva, researchers can distinguish the nicotine originating from the e-cigarette from that of other sources. nih.gov This allows for an accurate quantification of the dose of nicotine delivered by the e-vapor product.
In one such study, the levels of labeled nicotine in the plasma of vapers were found to be approximately ten times lower than the unlabeled levels, which directly reflected the 10% ratio in the e-liquid. nih.gov This demonstrated the effectiveness of using labeled ingredients for precise dosimetry. The peak plasma nicotine levels in vapers were observed to be lower than those in smokers who participated as a control group. nih.gov
The data below, derived from the principles of such a study, illustrates how labeled ingredients can be used to quantify nicotine uptake from a specific product.
| Participant Group | Peak Unlabeled Nicotine (ng/mL) | Peak Labeled Nicotine (ng/mL) | Total Peak Nicotine (ng/mL) |
|---|---|---|---|
| Vapers (10 W) | 14.2 | 1.6 | 15.8 |
| Vapers (18 W) | 17.6 | 2.0 | 19.6 |
| Smokers (Control) | 32.4 | 3.6 | 36.0 |
This approach of using labeled ingredients is not limited to nicotine. It can also be applied to other components of e-liquids, such as propylene (B89431) glycol and glycerol, to investigate their absorption and the formation of their derived constituents, like aldehydes and epoxides, during vaping. nih.gov
Future Directions in Rac Nicotine 2 ,3 ,3 D3 Research and Stable Isotope Methodologies
Development of Novel and Efficient Synthetic Routes for Deuterated Nicotine (B1678760) and Metabolites
The accessibility of high-purity deuterated compounds is fundamental to their application in research. While synthetic routes for various deuterated nicotine analogs exist, the development of more efficient, cost-effective, and stereoselective methods remains a critical area of focus. nih.govmdpi.com Future research will likely concentrate on novel catalytic processes and the use of advanced synthetic methodologies to streamline the synthesis of rac-Nicotine-2',3',3'-d3 and its major metabolites, such as cotinine (B1669453) and trans-3'-hydroxycotinine. nih.gov
Key areas for advancement include:
Catalytic Deuteration: Exploring new catalysts and reaction conditions to achieve high levels of deuterium (B1214612) incorporation with greater regioselectivity. This could involve advancements in transition-metal-catalyzed hydrogen isotope exchange reactions.
Enzymatic Synthesis: Utilizing enzymes to catalyze specific deuteration steps, offering the potential for high stereoselectivity and milder reaction conditions.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of deuterated nicotine, which can offer improved safety, scalability, and reproducibility compared to traditional batch processes.
The development of these novel synthetic strategies will not only reduce the cost and increase the availability of this compound but also facilitate the synthesis of a wider range of deuterated metabolites, which are crucial for comprehensive metabolic studies.
Integration of Deuterated Nicotine with Advanced Multi-Omics Technologies for Systems-Level Metabolic Profiling
The integration of stable isotope labeling with multi-omics technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach for a systems-level understanding of nicotine's metabolic pathways and its impact on cellular function. By tracing the fate of this compound through various metabolic networks, researchers can gain unprecedented insights into the complex interplay between genetic variation, enzyme function, and metabolic output. nih.govnih.gov
Future research in this area will likely involve:
Metabolomic Flux Analysis: Using this compound to quantify the flux through different nicotine metabolism pathways in response to various stimuli or genetic backgrounds.
Proteomic Profiling: Identifying changes in the expression and post-translational modification of proteins involved in nicotine metabolism and its downstream signaling pathways.
Integrated 'Omics' Models: Developing computational models that integrate data from multiple 'omics' platforms to create a comprehensive picture of nicotine's biological effects.
This systems-level approach will be instrumental in identifying novel biomarkers of nicotine exposure and metabolism, understanding the mechanisms of nicotine addiction, and developing personalized strategies for smoking cessation.
Expansion of Mechanistic Probes for Investigating Enzyme Kinetics and Reaction Mechanisms
Deuterium-labeled compounds are invaluable tools for probing the mechanisms of enzyme-catalyzed reactions. The kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution, can provide detailed information about the transition state of a reaction and the rate-limiting steps of an enzymatic pathway. nih.govnih.gov
Future applications of this compound in this area will likely focus on:
CYP2A6 Enzyme Kinetics: Precisely measuring the KIE for the various metabolic transformations of nicotine catalyzed by cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism. nih.gov This will provide deeper insights into the catalytic mechanism of this important enzyme.
Metabolic Pathway Elucidation: Using deuterated analogs to definitively establish the sequence of metabolic steps and identify the enzymes responsible for the formation of minor but potentially biologically active nicotine metabolites. nih.gov
Inhibitor and Inducer Effects: Investigating how different compounds affect the metabolism of this compound to understand the potential for drug-nicotine interactions.
These mechanistic studies will not only advance our fundamental understanding of nicotine metabolism but also have important implications for predicting individual variability in nicotine clearance and response to smoking cessation therapies.
Continued Refinement of Analytical Methodologies for Enhanced Sensitivity and Throughput in Deuterated Compound Analysis
The accurate and sensitive detection of deuterated compounds and their metabolites is paramount to the success of stable isotope-based research. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones of this analysis. nih.govmdpi.comrestek.comitim-cj.ro
Future directions in analytical methodology will likely focus on:
Increased Sensitivity: Developing new ionization techniques and mass analyzers to achieve even lower limits of detection, enabling the analysis of smaller sample volumes and the detection of low-abundance metabolites.
High-Throughput Screening (HTS): Implementing automated sample preparation and rapid chromatographic methods to increase the throughput of deuterated compound analysis, which is essential for large-scale metabolomic studies and drug discovery efforts. chemcopilot.comwikipedia.orgbmglabtech.com
Advanced Data Analysis: Utilizing sophisticated software and computational tools for the automated processing and interpretation of large datasets generated from high-throughput analyses.
Q & A
Q. What systematic review frameworks are optimal for synthesizing historical data on deuterated nicotine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
